N-(4-morpholin-4-ylphenyl)propanamide

Description

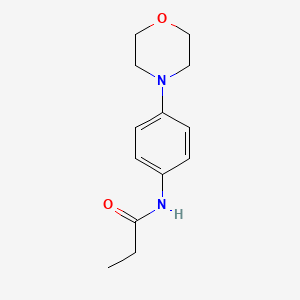

IUPAC Name: N-[4-(morpholin-4-yl)phenyl]propanamide

Molecular Formula: C₁₃H₁₇N₂O₂

Molecular Weight: 233.29 g/mol

Structural Features:

- A propanamide backbone (CH₃CH₂CONH-) linked to a para-substituted phenyl ring.

- The phenyl ring is substituted at the 4-position with a morpholine group (a six-membered heterocycle containing one oxygen and one nitrogen atom).

Properties

IUPAC Name |

N-(4-morpholin-4-ylphenyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c1-2-13(16)14-11-3-5-12(6-4-11)15-7-9-17-10-8-15/h3-6H,2,7-10H2,1H3,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADUYIZDOKRHVIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC=C(C=C1)N2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-morpholin-4-ylphenyl)propanamide typically involves the reaction of 4-morpholinylaniline with propanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

4-morpholinylaniline+propanoyl chloride→this compound+HCl

The reaction is usually conducted in an inert solvent like dichloromethane at a temperature range of 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-morpholin-4-ylphenyl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Nitration can be carried out using a mixture of concentrated nitric and sulfuric acids, while halogenation can be achieved using halogens like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

Oxidation: this compound N-oxide.

Reduction: N-(4-morpholin-4-ylphenyl)propanamine.

Substitution: Nitrated or halogenated derivatives of this compound.

Scientific Research Applications

N-(4-morpholin-4-ylphenyl)propanamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of N-(4-morpholin-4-ylphenyl)propanamide depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The morpholine ring can enhance the compound’s ability to cross cell membranes, facilitating its interaction with intracellular targets. The exact pathways involved can vary, but they often include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Key Characteristics :

Comparison with Similar Compounds

Structural and Chemical Properties

The table below compares N-(4-morpholin-4-ylphenyl)propanamide with structurally related propanamide derivatives:

Functional Group Analysis

Morpholine vs. Piperidine groups (e.g., in 4F-iBF) are common in opioids, contributing to µ-opioid receptor binding .

Halogenation Effects: Halogenated derivatives (e.g., 4F-iBF, para-chlorofentanyl) exhibit enhanced lipophilicity and receptor affinity compared to non-halogenated compounds .

Aromatic Substitution :

Pharmacological and Research Findings

4-Fluoroisobutyrylfentanyl (4F-iBF) :

- The chloro substituent enhances stability and receptor interaction .

- N-(4-Hydroxyphenyl)propanamide: Lacks psychoactive properties; primarily identified as a manufacturing byproduct in acetaminophen synthesis .

- This compound: No direct pharmacological data are available. However, morpholine-containing compounds are often explored for their tunable solubility and bioavailability in drug design .

Biological Activity

N-(4-morpholin-4-ylphenyl)propanamide, also known as 2-methyl-N-[4-(morpholin-4-yl)phenyl]propanamide, is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is , with a molar mass of approximately 250.31 g/mol. The structural features include a propanamide functional group and a morpholine ring attached to a phenyl group, which suggests potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound may exert its effects by binding to these targets, thereby modulating their activity and leading to various biological responses. The exact pathways involved can vary depending on the specific application and target.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects against various pathogens.

- Antiviral Activity : Investigations into the antiviral potential of this compound are ongoing, with some evidence pointing towards efficacy against certain viral infections.

- Anticancer Effects : The compound has been studied for its potential role as an anticancer agent, particularly in inhibiting the growth of cancer cells through modulation of specific signaling pathways.

Case Studies and Research Findings

Numerous studies have explored the biological activity of this compound:

Case Study 1: Anticancer Activity

A study published in 2017 investigated the effects of this compound on cancer cell lines. The results indicated that treatment with the compound led to significant reductions in cell viability in various cancer types, suggesting its potential as a therapeutic agent in oncology .

Case Study 2: Antiviral Mechanisms

Research focusing on the antiviral properties demonstrated that this compound could inhibit viral replication in vitro. The mechanism was linked to interference with viral entry or replication processes .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(4-morpholin-4-ylphenyl)acetamide | Acetamide moiety instead of propanamide | Antimicrobial |

| 4-(morpholin-4-yl)benzoic acid | Contains a benzoic acid group | Anti-inflammatory |

| N-(4-morpholin-4-ylphenyl)formamide | Features a formamide group | Anticancer |

These comparisons highlight how variations in functional groups influence the biological activities and therapeutic potentials of these compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.